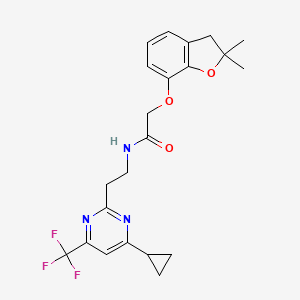

![molecular formula C15H9Br2N3OS B2376215 4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-49-6](/img/structure/B2376215.png)

4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is likely to be a brominated derivative of benzamide. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group .

Molecular Structure Analysis

The molecular structure of a similar compound, N-(4-Bromophenyl)benzamide, indicates that it has a molecular formula of C13H10BrNO and an average mass of 276.129 Da . The molecule is likely to be twisted with dihedral angles between the phenyl and 4-bromophenyl rings .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(4-Bromophenyl)benzamide, include a density of 1.5±0.1 g/cm3, boiling point of 293.1±23.0 °C at 760 mmHg, and a flash point of 131.0±22.6 °C .Aplicaciones Científicas De Investigación

Synthesis of Benzamides

Benzamides, including “4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide”, are synthesized through direct condensation of carboxylic acids and amines . This process is highly efficient, eco-friendly, and uses ultrasonic irradiation as a green and powerful technology .

Pharmaceutical Applications

Benzamides are used widely in the pharmaceutical industry . They are found in potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .

Industrial Applications

In addition to their pharmaceutical uses, benzamides are also used in the paper, plastic, and rubber industries . They serve as an intermediate product in the synthesis of various therapeutic agents .

Antimicrobial Activity

Some benzamide derivatives, including “4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide”, have shown promising antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Antiproliferative Activity

Certain benzamide derivatives have demonstrated antiproliferative activity, making them potential candidates for cancer treatment . For example, compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with receptors . These studies have shown that certain benzamide derivatives have good docking scores within the binding pocket of selected proteins, suggesting their potential as lead compounds for rational drug designing .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have shown significant antifungal activity againstC. albicans and A. niger , suggesting that this compound may also target fungal cells.

Mode of Action

Based on the antifungal activity of similar compounds , it can be hypothesized that this compound may interfere with essential cellular processes in fungi, leading to their death.

Result of Action

Similar compounds have demonstrated significant antifungal activity , suggesting that this compound may also exhibit antifungal effects.

Propiedades

IUPAC Name |

4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2N3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKFDVCXOOILGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2376132.png)

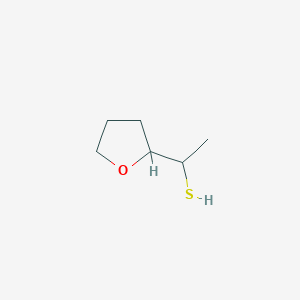

![[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2376135.png)

![cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/no-structure.png)

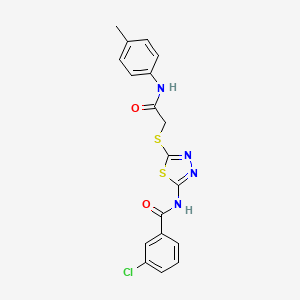

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)

![2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2376141.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2376144.png)

![2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2376145.png)

![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)

![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)